Lapatinib-13C2,15N Ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lapatinib-13C2,15N Ditosylate is a labeled compound used in scientific research. It is a derivative of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2). This compound is particularly significant in cancer research, especially for breast cancer, due to its ability to inhibit tumor cell growth by blocking the ATP-binding site of the receptor’s intracellular domain .
准备方法
The preparation of Lapatinib-13C2,15N Ditosylate involves several synthetic routes and reaction conditions. One method includes the formation of binary and ternary inclusion complexes with β-cyclodextrin and PVP K30 through kneading and lyophilization . Another method involves the reaction of the compound with aqueous potassium carbonate, followed by crystallization in a mixture of dimethylformamide and acetonitrile . Industrial production methods often involve the use of colloidal silicon dioxide as an auxiliary material to improve the fluidity and stability of the intermediate particles .
化学反应分析
Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions, including complexation with β-cyclodextrin to improve its solubility and dissolution . It also undergoes N- and O-dealkylation, resulting in metabolites that can bind to serum proteins . Common reagents used in these reactions include hydrophilic polymers and organic acids for complexation, and potassium carbonate for crystallization . The major products formed from these reactions are the inclusion complexes and the dealkylated metabolites .
科学研究应用
Lapatinib-13C2,15N Ditosylate is widely used in scientific research due to its inhibitory effects on tyrosine kinases. It is used in cancer research to study the inhibition of HER1 and HER2 receptors, which are overexpressed in certain types of breast cancer . The compound is also used in pharmacokinetic studies to understand its metabolism and interaction with other drugs . Additionally, it is employed in the development of oral delivery systems to improve the solubility and bioavailability of Lapatinib .
作用机制
Lapatinib-13C2,15N Ditosylate exerts its effects by inhibiting the intracellular tyrosine kinase domains of HER1 and HER2 receptors. It binds to the ATP-binding site, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby inhibiting tumor growth .
相似化合物的比较
Lapatinib-13C2,15N Ditosylate is unique due to its dual inhibition of HER1 and HER2 receptors. Similar compounds include other tyrosine kinase inhibitors such as Erlotinib, Gefitinib, and Afatinib, which primarily target HER1/EGFR . Unlike these compounds, this compound also targets HER2, making it particularly effective in treating HER2-positive breast cancer .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
This compound stands out due to its dual-targeting mechanism, making it a valuable compound in cancer research and treatment .
属性
分子式 |
C36H34ClFN4O7S2 |
---|---|
分子量 |
756.2 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1; |
InChI 键 |
OZDXXJABMOYNGY-OSUMFKEWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。